molecular formula C8H8FI B8177354 4-Fluorophenethyl iodide

4-Fluorophenethyl iodide

Cat. No.: B8177354
M. Wt: 250.05 g/mol
InChI Key: YDHNUUPPMIXVDO-UHFFFAOYSA-N
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Description

4-Fluorophenethyl iodide is an organic compound with the molecular formula C8H8FI It is a derivative of phenethyl iodide, where a fluorine atom is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorophenethyl iodide can be synthesized through several methods. One common approach involves the iodination of 4-fluorophenethyl alcohol. This process typically uses iodine and a phosphorus-based catalyst under controlled conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenethyl iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: It can be oxidized to form 4-fluorophenylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-fluorophenethylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: 4-Fluorophenethylamine, 4-fluorophenylethylthiol.

    Oxidation: 4-Fluorophenylacetic acid.

    Reduction: 4-Fluorophenethylamine.

Scientific Research Applications

4-Fluorophenethyl iodide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor in the development of radiolabeled compounds for positron emission tomography (PET) imaging.

    Industry: this compound is employed in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-fluorophenethyl iodide primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of a reactive intermediate that can be attacked by nucleophiles. This property is exploited in various synthetic applications to introduce the 4-fluorophenethyl moiety into target molecules .

Comparison with Similar Compounds

    4-Fluorophenethyl bromide: Similar in structure but with a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to 4-fluorophenethyl iodide.

    4-Fluorophenethyl chloride: Another halogenated derivative, which is even less reactive than the bromide counterpart.

    4-Fluorophenethylamine: The amine derivative, which is a common product of the reduction of this compound.

Uniqueness: this compound is unique due to its high reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Its ability to introduce the 4-fluorophenethyl group into various molecules with relative ease sets it apart from its bromide and chloride analogs .

Properties

IUPAC Name

1-fluoro-4-(2-iodoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHNUUPPMIXVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCI)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture containing 2-(4-fluorophenyl)ethyl bromide (see Preparation 76) (10 g), sodium iodide (10 g) and acetone (200 ml) was stirred at room temperature for 20 hours then filtered. The filtrate was concentrated in vacuo to give the title compound as a colourless oil, 12 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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